o-Tolyl isobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

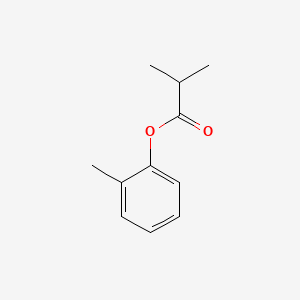

2-Methylphenyl 2-methylpropanoate, also known as fema 3753 or isobutyric acid, 2-methylphenyl ester, belongs to the class of organic compounds known as phenol esters. These are aromatic compounds containing a benzene ring substituted by a hydroxyl group and an ester group. 2-Methylphenyl 2-methylpropanoate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, 2-methylphenyl 2-methylpropanoate is primarily located in the membrane (predicted from logP). 2-Methylphenyl 2-methylpropanoate has a berry, medical, and phenolic taste.

Scientific Research Applications

1. Safety and Toxicity Evaluation

o-Tolyl isobutyrate has been evaluated for various toxicity endpoints, including genotoxicity, repeated dose toxicity, reproductive toxicity, local respiratory toxicity, phototoxicity/photoallergenicity, skin sensitization, and environmental safety. It is considered non-genotoxic based on data from read-across analogs. Its exposure levels are below the thresholds of toxicological concern for various toxicity endpoints, indicating a favorable safety profile (Api et al., 2021).

2. Role in Drug Delivery Systems

Isobutyric acid, closely related to o-Tolyl isobutyrate, has been used in the production of solid lipid micro-particles for drug delivery, especially for insulin. Its low toxicity and high insulin-solubilization capacity make it suitable for creating delivery systems for oral administration of insulin (Trotta et al., 2005).

3. Impact on Rumen Microflora and Enzyme Activities

Isobutyrate supplementation in animal feed, specifically for Simmental steers, has shown to improve rumen microflora, enzyme activities, and reduce methane emissions. This indicates its potential use in enhancing digestive efficiency and reducing environmental impact in livestock farming (Wang et al., 2015).

4. Plasma Polymer Films Production

Methyl isobutyrate, a compound related to o-Tolyl isobutyrate, has been used in the production of plasma polymer films. These films have applications in various fields due to their unique physico-chemical properties, influenced by factors such as oxygen incorporation and crosslinking density (Denis et al., 2011).

properties

CAS RN |

36438-54-7 |

|---|---|

Product Name |

o-Tolyl isobutyrate |

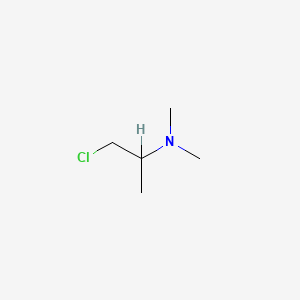

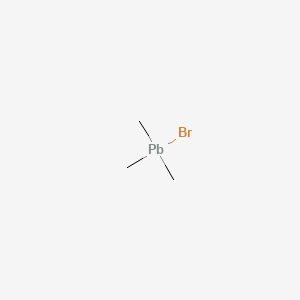

Molecular Formula |

C11H14O2 |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

(2-methylphenyl) 2-methylpropanoate |

InChI |

InChI=1S/C11H14O2/c1-8(2)11(12)13-10-7-5-4-6-9(10)3/h4-8H,1-3H3 |

InChI Key |

FDJBDZVTTXWIQM-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC(=O)C(C)C |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C(C)C |

density |

1.000-1.007 |

Other CAS RN |

36438-54-7 |

physical_description |

Colourless liquid, floral phenolic odou |

solubility |

Insoluble in water; soluble in oils miscible (in ethanol) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Phenylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1594234.png)